molecular formula C23H28N2O7S B11775022 Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Cat. No.: B11775022
M. Wt: 476.5 g/mol
InChI Key: DCGPBOVUKLRDIT-UHFFFAOYSA-N
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Description

Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as acylation, amidation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
    • Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate
    • Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H28N2O7S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 4-methyl-5-(piperidine-1-carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H28N2O7S/c1-13-17(23(28)32-5)21(33-19(13)22(27)25-9-7-6-8-10-25)24-20(26)14-11-15(29-2)18(31-4)16(12-14)30-3/h11-12H,6-10H2,1-5H3,(H,24,26)

InChI Key

DCGPBOVUKLRDIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCCCC3

Origin of Product

United States

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